Product packaging for 1,3-Diphenyl-2-buten-1-one(Cat. No.:CAS No. 495-45-4)

1,3-Diphenyl-2-buten-1-one

Cat. No.: B1671007
CAS No.: 495-45-4
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-SEYXRHQNSA-N
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Description

Significance of Alpha, Beta-Unsaturated Ketones in Organic Synthesis

Alpha, beta-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. fiveable.mefiveable.me This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, creates a delocalized electron system that imparts unique reactivity, making these compounds highly valuable in organic synthesis. fiveable.mewikipedia.org Their importance stems from several key factors:

Versatile Reactivity: The conjugated system makes them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations. Nucleophiles can attack the β-carbon in a process known as conjugate addition or Michael addition, a powerful method for forming carbon-carbon bonds. wikipedia.orgrsc.org

Key Building Blocks: They serve as essential intermediates for the synthesis of more complex molecules. fiveable.mersc.org A variety of established methodologies use α,β-unsaturated carbonyl compounds to construct diverse and intricate molecular architectures, including bioactive compounds, pharmaceuticals, and materials precursors. rsc.org

Diverse Synthetic Routes: The synthesis of α,β-unsaturated ketones is well-established, with common methods including the aldol (B89426) condensation followed by dehydration. fiveable.me Modern techniques, such as palladium-catalyzed carbonylative Heck reactions, represent an atom-efficient tool for their preparation from various substrates. rsc.orgrsc.org

Broad Range of Reactions: Beyond Michael additions, these compounds undergo a variety of other reactions, including hydrogenations, Nazarov cyclizations, and pericyclic reactions like Diels-Alder cycloadditions, further highlighting their synthetic utility. wikipedia.org

Position of 1,3-Diphenyl-2-buten-1-one within the Chalcone (B49325) Family of Compounds

The term "chalcones" refers to a subgroup of open-chain flavonoids based on the core structure of 1,3-diphenyl-2-propen-1-one. researchgate.netnih.govnih.gov These molecules are defined by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. researchgate.net

This compound, also known as Dypnone (B8250878) or β-methylchalcone, is a distinct member of this family. nist.gov It is distinguished from the parent chalcone structure by the presence of a methyl group at the β-carbon of the enone system. This substitution significantly influences its chemical properties and synthetic origin.

While many chalcones are synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025), this compound is typically formed through the self-condensation of two molecules of acetophenone. chemicalbook.comfrinton.comresearchgate.netwikipedia.org This reaction is often catalyzed by acids, such as aluminum chloride in a high-boiling solvent like xylene, or boric acid. chemicalbook.comresearchgate.net The more stable trans- or (E)-isomer is the predominant product of this synthesis. frinton.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2E)-1,3-Diphenyl-2-buten-1-one
Common Names Dypnone, β-Methylchalcone nist.gov
CAS Number 495-45-4 nist.gov
Molecular Formula C₁₆H₁₄O nist.gov
Molecular Weight 222.28 g/mol nist.gov
Appearance Yellowish liquid chemicalbook.comchemicalbook.com
Boiling Point ~345 °C (decomposes) chemicalbook.comchemicalbook.com; 170 °C at 3 mmHg frinton.com
Solubility Insoluble in water; Soluble in alcohol and oils chemicalbook.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a chemical intermediate and its material applications.

Synthetic Intermediate: Dypnone is a valuable precursor in heterocyclic chemistry. It is used in the synthesis of a variety of compounds, including substituted pyrroles and pyrimidines. frinton.com For instance, the reaction of its brominated analog, 4-bromo-1,3-diphenyl-2-buten-1-one, with imidazoles and benzimidazoles provides a route to fused imidazo[1,2-a]pyridinium and pyrido[2,1-b]benzimidazolium salts. lih.lu

Industrial Applications: Beyond academic synthesis, this compound has found use in several industrial applications. It has been employed as a plasticizer for vinyl resins, an ultraviolet (UV) absorber in coatings, and as a base in perfumery. chemicalbook.comfrinton.com

Chemical Reactivity Studies: The compound undergoes various chemical transformations that are subjects of research, including oxidation, reduction to form 1,3-diphenyl-2-butanol, and substitution reactions. Its role in Michael addition reactions, a cornerstone of chalcone chemistry, continues to be explored, providing pathways to novel molecular structures. rsc.orgchemrevlett.comthieme-connect.comrsc.orgmdpi.com

Table 2: Selected Synthetic Methods for Chalcones and Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type
Claisen-Schmidt Condensation Acetophenone and Benzaldehyde Aqueous NaOH or KOH nih.gov 1,3-Diphenyl-2-propen-1-one (Chalcone)
Self-Condensation Acetophenone (2 molecules) Aluminum chloride in boiling xylene chemicalbook.com This compound (Dypnone)
Microwave-Assisted Synthesis Aryl ketones and Aldehydes Iodine-impregnated alumina (B75360), solvent-free nih.gov Substituted Chalcones
Phase Transfer Catalysis Intermediate chalcones and Sulfonic acid derivatives Phase Transfer Catalyst Multi-substituted Chalcones google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B1671007 1,3-Diphenyl-2-buten-1-one CAS No. 495-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-45-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(Z)-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12-

InChI Key

PLELHVCQAULGBH-SEYXRHQNSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

495-45-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dypnone

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenyl 2 Buten 1 One

Classical Condensation Pathways

The traditional approaches to synthesizing 1,3-Diphenyl-2-buten-1-one predominantly involve aldol (B89426) and Claisen-Schmidt condensation reactions, utilizing either acid or base catalysis.

Self-Condensation of Acetophenone (B1666503) with Lewis Acid Catalysis

One of the most common and historically significant methods for preparing this compound is the self-condensation of two molecules of acetophenone. chemicalbook.com This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequently employed catalyst. chemicalbook.com The reaction is often conducted in a high-boiling aromatic solvent, such as xylene, under reflux conditions. chemicalbook.com The electrophilic activation of the acetophenone by the Lewis acid facilitates the formation of the α,β-unsaturated ketone product. Other Lewis acids like niobium pentachloride (NbCl₅) have also been shown to promote this condensation. researchgate.net

Table 1: Lewis Acid Catalyzed Self-Condensation of Acetophenone

Catalyst Solvent Temperature Key Findings
Aluminum chloride (AlCl₃) Boiling xylene Reflux (~140°C) A traditional and common industrial method. chemicalbook.com
Niobium pentachloride (NbCl₅) Acetophenone (reactant as solvent) Not specified Promotes aldol condensation, forming the product as a side reaction during nanoparticle synthesis. researchgate.net
Trifluoromethanesulfonic acid clay Dry toluene Reflux Can be used for substituted acetophenones, though may result in moderate yields and side products.

Base-Catalyzed Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound, is a versatile method for synthesizing chalcones and related compounds, including this compound. In the base-catalyzed approach, a variety of bases can be utilized to facilitate the reaction between acetophenone and benzaldehyde (B42025). nih.govresearchgate.net Commonly used bases include aqueous solutions of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). nih.govacs.org Other base systems such as magnesium t-butoxide, potassium carbonate, alumina (B75360), and hydrotalcites have also been explored. nih.gov The reaction is typically carried out in an alcohol solvent like ethanol (B145695) or methanol. acs.org

Acid-Catalyzed Claisen-Schmidt Condensation Approaches

Alternatively, the Claisen-Schmidt condensation can be performed under acidic conditions. Various acid catalysts, including both Brønsted and Lewis acids, have been employed. Thionyl chloride has been used as a catalyst for the reaction between acetophenone and benzaldehyde in ethanol, requiring reflux for several hours. Other acid catalysts that have been investigated include hydrogen chloride (HCl), p-toluenesulfonic acid, and Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). acs.org More complex acid catalysts such as silicotungstic acid have also been shown to be effective, promoting the reaction at room temperature and offering an environmentally friendly option. researchgate.net

Advanced Synthetic Protocols

In recent years, more advanced and environmentally conscious methods for the synthesis of this compound have been developed. These protocols often focus on increasing reaction efficiency, reducing waste, and simplifying experimental procedures.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of this compound. begellhouse.comntnu.no This technique can significantly reduce reaction times compared to conventional heating methods. begellhouse.com Microwave-assisted synthesis has been successfully applied to the self-condensation of acetophenone over solid acid catalysts. begellhouse.combegellhouse.com For instance, the use of a cesium-substituted dodecatungstophosphoric acid supported on K-10 clay under microwave irradiation has been shown to be an effective catalytic system. begellhouse.com This approach not only enhances the reaction rate but can also be performed under solvent-free conditions. begellhouse.combegellhouse.com Another study demonstrated the synthesis of various chalcones, which are structurally related to this compound, using iodine-impregnated alumina as a catalyst under microwave activation, achieving high yields in very short reaction times. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Catalyst Solvent Reaction Time Yield/Conversion
Conventional Heating Cesium-substituted dodecatungstophosphoric acid/K-10 clay None Longer Lower rate compared to microwave
Microwave Irradiation Cesium-substituted dodecatungstophosphoric acid/K-10 clay None Shorter 56% conversion of acetophenone. begellhouse.combegellhouse.com
Microwave Irradiation Iodine-impregnated neutral alumina None < 2 minutes 79-95% yield for various chalcones. researchgate.netnih.gov

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by eliminating the need for potentially hazardous and volatile organic solvents. The synthesis of this compound has been successfully achieved using these "green chemistry" principles. begellhouse.combegellhouse.com The solventless self-condensation of acetophenone can be carried out using microwave irradiation in the presence of a solid acid catalyst. begellhouse.combegellhouse.com One notable example is the use of Cs-DTP/K-10 (cesium-substituted dodecatungstophosphoric acid on K-10 clay), which demonstrated a 56% conversion of acetophenone with 92% selectivity for the trans-isomer of dypnone (B8250878) at 413 K. begellhouse.combegellhouse.com This method highlights the synergistic effect of combining microwave technology with solid acid catalysis for an efficient and environmentally friendly synthesis. begellhouse.com Similarly, the synthesis of various chalcones has been reported under solvent-free conditions using iodine impregnated alumina with microwave activation, yielding excellent results. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have increasingly influenced the synthesis of this compound, aiming for more environmentally benign processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies include solvent-free reactions and the use of alternative energy sources like microwave and ultrasound irradiation. cdnsciencepub.comresearchgate.net

Solvent-free synthesis, often conducted by grinding the reactants together, represents a significant step towards greener chemistry. cdnsciencepub.com This method eliminates the need for volatile and often toxic organic solvents, thereby reducing environmental pollution and simplifying product isolation. cdnsciencepub.comrsc.org For instance, the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes to form chalcones, including this compound, has been successfully achieved under solvent-free conditions. cdnsciencepub.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times and often higher yields compared to conventional heating methods. begellhouse.comresearchgate.net The direct absorption of microwave energy by the reactants leads to efficient and uniform heating, which can significantly accelerate reaction rates. begellhouse.com In the context of this compound synthesis, microwave irradiation has been coupled with solid acid catalysts in a solventless system, demonstrating a pronounced synergistic effect that enhances both the reaction rate and selectivity. begellhouse.combegellhouse.com This combined approach not only reduces reaction times but also facilitates the use of recyclable catalysts, further contributing to the sustainability of the process. begellhouse.com

Ultrasound irradiation is another green technique that has been explored for chalcone (B49325) synthesis. While specific studies focusing solely on this compound are less common, the general application of ultrasound in Claisen-Schmidt condensations has shown promise in improving reaction efficiency. cdnsciencepub.comresearchgate.net

Catalytic Systems in this compound Production

The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, traditionally employs inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH). cdnsciencepub.comwikipedia.orgnih.gov This method involves the reaction between an aldehyde and a ketone in the presence of a base. wikipedia.org For the synthesis of this compound, acetophenone acts as both the ketone and the source of the aromatic aldehyde (benzaldehyde) through a self-condensation reaction. begellhouse.com

The reaction mechanism under basic conditions involves the deprotonation of the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another acetophenone molecule. tandfonline.comtandfonline.com Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, this compound. tandfonline.com

While effective, traditional base-catalyzed methods can suffer from drawbacks such as poor selectivity and the generation of waste during product separation. cdnsciencepub.com To address these issues, variations of this method have been developed, including solvent-free conditions where solid NaOH is ground with the reactants, leading to high yields and simplified workup. rsc.org The use of aqueous solutions of these bases is also common, with the reaction proceeding at room temperature. researchgate.netresearchgate.net

Table 1: Comparison of Inorganic Base Catalysts in Chalcone Synthesis

CatalystReactantsSolventConditionsYieldReference
NaOHBenzaldehyde, AcetophenoneEthanolRoom Temp, 24hGood acs.org
KOHBenzaldehyde, AcetophenoneEthanolRoom TempGood researchgate.net
NaOH (solid)Benzaldehyde, 4'-chloroacetophenoneSolvent-free (grinding)Room TempHigh rsc.org
Ba(OH)₂Acetophenone, BenzaldehydeEthanolNot specifiedNot specified nih.gov

This table presents a general overview of inorganic base catalysis in chalcone synthesis, which is the fundamental reaction for producing this compound.

Lewis acids are another important class of catalysts for the synthesis of this compound. Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used in the self-condensation of acetophenone. begellhouse.comchemicalbook.com The reaction is typically carried out in a high-boiling solvent like xylene at reflux temperatures. chemicalbook.com The Lewis acid activates the carbonyl group of acetophenone, facilitating the nucleophilic attack and subsequent condensation.

Niobium pentachloride (NbCl₅) has emerged as a highly efficient Lewis acid catalyst for various organic transformations, including the synthesis of chalcone derivatives. niscpr.res.inresearchgate.net It has been successfully employed in the Michael addition reaction of indoles to chalcones, demonstrating its utility in C-C bond formation. niscpr.res.in The use of catalytic amounts of NbCl₅ under mild conditions, such as at room temperature, can lead to high yields of the desired products in relatively short reaction times. niscpr.res.in The catalytic activity of NbCl₅ is attributed to its ability to act as a strong Lewis acid. researchgate.net

Table 2: Lewis Acid Catalysts in Reactions Involving Chalcones

CatalystReaction TypeReactantsSolventConditionsYieldReference
AlCl₃Self-condensation of acetophenoneAcetophenoneBoiling XyleneRefluxHigh chemicalbook.com
NbCl₅Michael additionChalcone, IndoleAcetonitrileRoom Temp, 8h92% niscpr.res.in
FeCl₃·6H₂OClaisen-Schmidt condensationNot specifiedNot specifiedNot specifiedNot specified cdnsciencepub.com
ZrCl₄Claisen-Schmidt condensationNot specifiedNot specifiedNot specifiedNot specified cdnsciencepub.com

This table highlights the application of Lewis acids in the synthesis and subsequent reactions of chalcones, including the precursor to this compound.

The use of solid acid and heterogeneous catalysts aligns with the principles of green chemistry by offering advantages such as ease of separation, reusability, and reduced corrosion and waste generation. begellhouse.comsavemyexams.com These catalysts provide an environmentally benign alternative to traditional homogeneous catalysts. begellhouse.com

In the synthesis of this compound via the self-condensation of acetophenone, various solid acid catalysts have been investigated. A notable example is the use of 20% (w/w) cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10). begellhouse.combegellhouse.com This catalyst, when used in a solventless system under microwave irradiation, achieved a 56% conversion of acetophenone with 92% selectivity for the desired product. begellhouse.combegellhouse.com The catalyst demonstrated good recyclability with only a marginal decrease in activity after three cycles. begellhouse.combegellhouse.com

Other solid acid catalysts, such as trifluoromethanesulfonic acid-treated clay, have also been employed, although they may lead to moderate yields and the formation of side products. The development of efficient and selective solid acid catalysts remains an active area of research, with a focus on materials like zeolites, mixed metal oxides, and supported acids. dokumen.pubresearchgate.net

Organocatalysis and supramolecular catalysis represent modern approaches to organic synthesis, offering mild and often metal-free reaction conditions. β-cyclodextrin, a macrocyclic oligosaccharide, has been effectively used as a supramolecular catalyst for the synthesis of chalcones in aqueous media. tandfonline.comtandfonline.combenthamdirect.com

The catalytic action of β-cyclodextrin is attributed to its unique structure, which features a hydrophilic exterior and a hydrophobic interior cavity. tandfonline.comtandfonline.com This structure allows it to act as a host for the reactants, bringing them into close proximity and facilitating the reaction. In the proposed mechanism for chalcone synthesis, β-cyclodextrin is thought to remove an alpha-hydrogen from acetophenone, generating an enolate that then attacks the carbonyl carbon of benzaldehyde. tandfonline.comtandfonline.com

A study reported the synthesis of chalcones by reacting benzaldehyde and acetophenone in water at 80°C with a 12 mol% concentration of β-cyclodextrin, achieving a 94% yield. researchgate.nettandfonline.comresearchgate.net This method is notable for its use of a biodegradable and reusable catalyst in an environmentally friendly solvent. tandfonline.comtandfonline.com The catalyst could be recycled for subsequent reactions without a significant loss of activity. tandfonline.com

Transition metal-catalyzed reactions provide powerful and versatile methods for the formation of C-C bonds in the synthesis of this compound and other chalcones. thermofisher.com Molecular iodine, acting as a mild Lewis acid, has been shown to be an effective catalyst for the Claisen-Schmidt condensation. tandfonline.comresearchgate.net

The synthesis of chalcones has been achieved by reacting substituted acetophenones with various aromatic aldehydes in the presence of a catalytic amount of iodine (typically 5-10 mol%). cdnsciencepub.comtandfonline.com These reactions can be carried out under mild conditions, such as at room temperature, and even in the absence of a solvent by grinding the reactants together. cdnsciencepub.com The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and environmentally benign nature. cdnsciencepub.comresearchgate.net

Furthermore, iodine impregnated on a solid support like neutral alumina has been used as a catalyst for the microwave-assisted solvent-free synthesis of chalcones. researchgate.net This method resulted in excellent yields (79-95%) in very short reaction times (less than 2 minutes). researchgate.net This approach is particularly attractive for the synthesis of polyhydroxychalcones. researchgate.net

Kinetic and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound, a β-methylchalcone, typically proceeds via a base-catalyzed aldol condensation reaction, specifically a Claisen-Schmidt condensation, between acetophenone and benzaldehyde. researchgate.netscribd.com The outcome and selectivity of this synthesis are significantly influenced by the principles of kinetic and thermodynamic control. wikipedia.org These principles govern the product distribution when competing reaction pathways lead to different products under varying reaction conditions. wikipedia.orglibretexts.org

In the context of this compound synthesis, kinetic and thermodynamic considerations are primarily centered on two key stages: the initial deprotonation of the ketone to form an enolate and the subsequent dehydration of the aldol addition product to form the final α,β-unsaturated ketone.

A core principle is that the kinetic product is the one that forms the fastest, via a pathway with a lower activation energy, while the thermodynamic product is the most stable and is favored when the reaction conditions allow for equilibrium to be established. wikipedia.orglibretexts.org Reaction conditions such as temperature, solvent, and the nature of the base play a crucial role in determining whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Enolate Formation: Kinetic vs. Thermodynamic Control

The synthesis begins with the deprotonation of acetophenone, an unsymmetrical ketone, to form an enolate ion. The enolate can form on either side of the carbonyl group, but in this specific reaction with benzaldehyde, it is the methyl group's protons that are abstracted. The key consideration is the choice of base and reaction conditions which dictate the formation of either the kinetic or thermodynamic enolate from an unsymmetrical ketone. masterorganicchemistry.com

Kinetic Enolate: This enolate is formed by removing the most accessible, least sterically hindered α-proton. masterorganicchemistry.com Its formation is rapid but may not lead to the most stable enolate isomer. The conditions that favor the kinetic enolate are typically strong, sterically hindered bases (like lithium diisopropylamide, LDA) and low temperatures (e.g., -78°C) in an aprotic solvent. youtube.com These conditions ensure that the deprotonation is fast and irreversible, "freezing" the product distribution to favor the fastest-formed product. masterorganicchemistry.com

Thermodynamic Enolate: This enolate is the more stable of the possible isomers, usually because it results in a more substituted double bond. masterorganicchemistry.comyoutube.com Its formation is favored under conditions that allow an equilibrium to be established between the ketone and its various enolate forms. This is typically achieved using smaller, less-hindered bases (like sodium hydroxide or sodium ethoxide) at room temperature or higher. masterorganicchemistry.com These reversible conditions allow the less stable kinetic enolate, if formed initially, to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

The table below summarizes the conditions that generally favor kinetic versus thermodynamic enolate formation from an unsymmetrical ketone.

FeatureKinetic ControlThermodynamic Control
Temperature Low (e.g., -78°C)Higher (e.g., Room Temp. or above)
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOH, NaOEt)
Solvent AproticProtic or Aprotic
Reaction Time ShortLong (to allow for equilibration)
Product Forms faster, less stable enolateForms slower, more stable enolate

Isomerization and Product Stability

Following the aldol addition of the acetophenone enolate to benzaldehyde, a β-hydroxy ketone intermediate is formed, which then undergoes base-catalyzed dehydration to yield this compound. scribd.com This elimination step creates the carbon-carbon double bond of the final product. The geometry of this double bond can exist as either the (Z)-isomer or the (E)-isomer.

Therefore, to selectively synthesize the thermodynamically favored (E)-1,3-diphenyl-2-buten-1-one, reaction conditions would be chosen to facilitate equilibrium: typically using a base like sodium hydroxide in a solvent like ethanol at elevated temperatures for a sufficient duration. researchgate.net

Mechanistic Investigations of 1,3 Diphenyl 2 Buten 1 One Formation

Elucidation of Aldol (B89426) Condensation Mechanisms

The aldol condensation is a fundamental reaction in organic chemistry that proceeds through two principal stages: an initial aldol addition that forms a β-hydroxy ketone, which is subsequently dehydrated to yield an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com The specific mechanism is dictated by the catalytic conditions.

Under basic catalysis, the reaction advances through an enolate intermediate. The mechanism comprises three main steps:

Enolate Formation : A base, such as a hydroxide (B78521) or alkoxide ion, abstracts an acidic α-hydrogen from an acetophenone (B1666503) molecule, resulting in the formation of a resonance-stabilized enolate ion in a reversible equilibrium. wikipedia.orgkhanacademy.org

Nucleophilic Attack : The generated nucleophilic enolate attacks the electrophilic carbonyl carbon of a second molecule of acetophenone, leading to the formation of an alkoxide intermediate.

Protonation : The alkoxide intermediate is then protonated by a protic solvent, such as water or ethanol (B145695), to afford the β-hydroxy ketone intermediate (4-hydroxy-4-phenyl-2-pentanone) and regenerate the basic catalyst.

This aldol addition is followed by a base-catalyzed dehydration to yield the final product, 1,3-diphenyl-2-buten-1-one. sigmaaldrich.com

In an acidic environment, the self-condensation of acetophenone occurs via an enol intermediate. byjus.com The mechanism unfolds as follows:

Tautomerization to Enol : The carbonyl oxygen of an acetophenone molecule undergoes protonation by the acid catalyst. This enhances the acidity of the α-hydrogens, facilitating their removal by a weak base (e.g., the conjugate base of the acid) to form the enol tautomer. byjus.comlibretexts.org

Nucleophilic Attack : The electron-rich double bond of the enol then acts as a nucleophile, attacking the protonated carbonyl carbon of a second acetophenone molecule.

Deprotonation : A final deprotonation step yields the same β-hydroxy ketone intermediate as in the base-catalyzed route and regenerates the acid catalyst. libretexts.org

Kinetic investigations of related acid-catalyzed condensations have demonstrated that the reaction rate is dependent on the concentrations of both the carbonyl reactants and the acid catalyst. acs.org

Dehydration Step Analysis and Rate-Determining Processes

Under basic conditions, the dehydration follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.org A base deprotonates the α-carbon to form an enolate, which then expels the hydroxide ion from the β-carbon. Mechanistic studies on the closely related formation of chalcones from benzaldehydes and acetophenones have established that the final elimination of the hydroxide ion to form the carbon-carbon double bond is the rate-determining step. acs.org This is corroborated by solvent kinetic isotope effect studies, which show an increased reaction rate in D₂O compared to H₂O. masterorganicchemistry.com

Under acidic conditions, dehydration proceeds via an E1 or E2 mechanism. The hydroxyl group is protonated by the acid, converting it into a good leaving group (water). The subsequent elimination of water can occur through a stepwise (E1) or concerted (E2) process to form the conjugated double bond. libretexts.org The dehydration of the aldol addition product is generally considered the rate-determining step in the acid-catalyzed pathway. acs.org

Role of Catalysts in Reaction Pathway Modulation

Traditional methods for dypnone (B8250878) synthesis have employed catalysts like hydrogen chloride in glacial acetic acid or aluminum chloride in carbon disulfide. aub.edu.lb Base-catalyzed approaches have used reagents such as sodium ethoxide. aub.edu.lb

Contemporary research has shifted towards the use of solid acid catalysts, which offer significant advantages including ease of separation, potential for recyclability, and improved environmental profile, often enabling the reaction to be performed under solvent-free conditions. For example, nano-crystalline sulfated zirconia has proven effective for the solvent-free self-condensation of acetophenone, yielding high conversion and selectivity. researchgate.net Another notable system utilizes cesium-substituted dodecatungstophosphoric acid on K-10 clay, which, when combined with microwave irradiation, significantly accelerates the reaction rate compared to conventional heating methods. begellhouse.com This catalyst also demonstrates good reusability with only a marginal decrease in activity. begellhouse.com

The following table presents a comparison of the catalytic performance of different solid acid catalysts for dypnone synthesis.

Table 1. Effect of Various Solid Acid Catalysts on Dypnone Synthesis
CatalystAcetophenone Conversion (%)Dypnone Selectivity (%)Reference
Cs-DTP/K-105692 begellhouse.com
Sulfated Zirconia (SZ-650)68.292 researchgate.net

*Data is based on specific reaction conditions reported in the cited literature. Cs-DTP/K-10: 20% (w/w) Cesium-substituted dodecatungstophosphoric acid on K-10 clay at 413 K. begellhouse.com SZ-650: Nano-crystalline sulfated zirconia calcined at 650°C at 170°C. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenyl 2 Buten 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1,3-Diphenyl-2-buten-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum is characterized by signals in the aromatic, vinylic, and aliphatic regions. The protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.40–7.99 ppm rsc.org. The vinylic proton, which is part of the α,β-unsaturated ketone system, gives a characteristic signal at approximately δ 7.17 ppm rsc.org. A key feature of this specific chalcone (B49325) derivative is the methyl group (β-methyl), which gives rise to a distinct singlet at around δ 2.60 ppm, confirming its attachment to the vinylic carbon and its isolation from any adjacent protons rsc.org.

The ethylenic protons in chalcones, designated Hα (closer to the carbonyl) and Hβ, show distinct chemical shifts. Typically, Hα protons resonate at a higher field (lower ppm) than Hβ protons due to the polarization of the C=C double bond by the carbonyl group fabad.org.tr. For trans-isomers of chalcones, the coupling constant (J) between these vinylic protons is typically in the range of 15-16 Hz, which is a clear indicator of the trans configuration fabad.org.trresearchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for this compound.
Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Methyl (CH₃)2.60Singlet rsc.org
Vinylic (=CH)7.17Singlet rsc.org
Aromatic (Ar-H)7.40 - 7.99Multiplet rsc.org

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. For chalcones in general, the carbonyl carbon (C=O) signal is typically found in the downfield region, between δ 186.6 and 196.8 ppm fabad.org.tr. The α- and β-carbons of the enone system are also characteristic, with signals appearing between δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively fabad.org.tr. The carbon atoms of the two phenyl rings produce a series of signals in the aromatic region of the spectrum. The presence of substituents on the rings can significantly influence the chemical shifts of these aromatic carbons nih.govresearchgate.netresearchgate.net. The methyl carbon of this compound is expected to appear in the aliphatic region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Chalcone Derivatives.
Carbon TypeChemical Shift Range (δ, ppm)Reference
Carbonyl (C=O)186.6 - 196.8 fabad.org.tr
β-Carbon (C=)136.9 - 145.4 fabad.org.tr
α-Carbon (=CH)116.1 - 128.1 fabad.org.tr
Aromatic (Ar-C)~125 - 145 fabad.org.trnih.gov

Advanced 2D NMR Techniques and Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in mapping the proton-proton networks within the two phenyl rings and confirming the connectivity of aliphatic chains in derivatives science.govyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations) youtube.comcolumbia.edu. This allows for the direct assignment of a carbon's chemical shift based on its attached proton's signal. For this compound, HSQC would link the vinylic proton signal to the α-carbon signal and the methyl proton signals to the methyl carbon signal science.govmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds youtube.comcolumbia.edu. This is crucial for piecing together the entire molecular skeleton. For instance, it can show correlations from the vinylic proton to the carbonyl carbon and the carbons of the adjacent phenyl ring, and from the methyl protons to the β-carbon, thereby confirming the enone linkage and the substitution pattern columbia.eduresearchgate.net.

Together, these 2D NMR techniques provide definitive evidence for the structure of this compound, leaving no ambiguity in the assignment of its complex NMR spectra mdpi.com.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, like other chalcones, is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone system. This band typically appears in the range of 1650-1685 cm⁻¹ fabad.org.tr. The conjugation of the carbonyl group with the C=C double bond and the phenyl ring lowers its stretching frequency compared to a simple saturated ketone.

Other significant absorption bands include:

Aromatic C-H stretching: Found between 3120-3040 cm⁻¹ fabad.org.tr.

Vinylic =C-H stretching: Observed around 3030-3010 cm⁻¹ fabad.org.tr.

Aromatic C=C stretching: These vibrations cause multiple bands in the 1610-1570 cm⁻¹ region fabad.org.tr.

Enone C=C stretching: Appears near 1580 cm⁻¹ fabad.org.tr.

The presence of two carbonyl stretching peaks in solution IR studies can suggest the coexistence of s-cis and s-trans conformers, while a single peak in the solid state (KBr disc) indicates the presence of only one conformer, typically the more stable trans-(s-cis) form fabad.org.tr.

Table 3: Key IR Absorption Frequencies for Chalcones.
Vibrational ModeFrequency Range (cm⁻¹)Reference
Aromatic C-H Stretch3120 - 3040 fabad.org.tr
Vinylic =C-H Stretch3030 - 3010 fabad.org.tr
Carbonyl (C=O) Stretch1650 - 1685 fabad.org.tr
Aromatic C=C Stretch1610 - 1570 fabad.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular formula of C₁₆H₁₄O, the molecular weight is 222.28 g/mol nist.gov. In electron ionization mass spectrometry (EI-MS), the spectrum will show a molecular ion peak [M]⁺ at m/z 222, confirming the molecular weight nist.gov.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of protonated chalcones often involves characteristic losses of the phenyl groups from either ring A or ring B, as well as the loss of a carbon monoxide (CO) molecule nih.gov. Common fragmentation pathways for chalcones can be initiated by cleavage of the bonds adjacent to the carbonyl group researchgate.netoak.go.kr. The resulting fragment ions help to confirm the presence of the two phenyl rings and the propenone bridge that constitute the core structure of the molecule oup.com.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, extensive studies on its derivatives offer a clear picture of the expected structural characteristics mdpi.comosti.gov.

Chalcone derivatives almost invariably adopt a trans configuration with respect to the C=C double bond nih.gov. The conformation around the single bond between the carbonyl carbon and the α-carbon (Cα-Cβ) can be either s-cis or s-trans. The s-cis conformation is often found to be nearly planar, whereas the s-trans conformer may be non-planar due to steric hindrance fabad.org.trnih.gov. The planarity of the molecule is influenced by the substituents on the phenyl rings mdpi.com.

Analysis of Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular forces. The study of crystal packing in this compound and its derivatives reveals how these molecules self-assemble in the solid state. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of its solid-state chemistry, as different polymorphs can exhibit distinct physical properties. mdpi.comnih.gov

X-ray diffraction is the primary tool for analyzing crystal packing and identifying polymorphs. Each polymorphic form will have a unique unit cell and space group, resulting in a distinct powder X-ray diffraction (PXRD) pattern. Single-crystal X-ray diffraction provides detailed information about the molecular conformation and the network of intermolecular interactions within a specific polymorph.

Table 2: Crystallographic Data for a Representative Chalcone Polymorph

ParameterValue
Compound(E)-1,3-diphenyl-2-propen-1-one
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)10.932(1)
b (Å)11.860(1)
c (Å)17.996(2)
V (ų)2333.3
Z8

Note: This data is for a related chalcone and serves as an example of the type of information obtained from crystallographic studies. Specific data for polymorphs of this compound would require dedicated experimental studies.

Quantification of Weak Intermolecular Interactions (e.g., C-H…O, π-π, C-H…π)

The stability of the crystal lattice of this compound and its derivatives is significantly influenced by a network of weak intermolecular interactions. These include hydrogen bonds of the C-H…O type, as well as π-π and C-H…π interactions involving the aromatic rings. The quantitative analysis of these interactions is essential for a deeper understanding of the crystal packing and for crystal engineering.

For this compound, the carbonyl oxygen atom is a potential acceptor for C-H…O hydrogen bonds from neighboring molecules. The phenyl rings can participate in π-π stacking interactions, which can be either face-to-face or offset. nih.gov Additionally, the hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings, forming C-H…π interactions.

Table 3: Typical Distances and Geometries of Weak Intermolecular Interactions

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)
C-H…O 3.0 - 4.0> 110
π-π stacking (offset) Centroid-centroid distance: 3.3 - 3.8-
C-H…π H to centroid distance: 2.5 - 3.0> 120

Note: These are general ranges, and the specific values for this compound and its derivatives would be determined from their crystal structures.

The energy of these weak interactions can be estimated using computational chemistry methods, such as Density Functional Theory (DFT). By calculating the interaction energies between molecular pairs extracted from the crystal lattice, a quantitative understanding of the forces driving the crystal packing can be achieved. For example, the interaction energy of a C-H…O bond is typically in the range of -1 to -5 kcal/mol.

Advanced Applications and Research Prospects of 1,3 Diphenyl 2 Buten 1 One and Its Derivatives

Role as a Precursor in Complex Organic Synthesis

1,3-Diphenyl-2-buten-1-one, also known as dypnone (B8250878), and its derivatives are valuable precursors in the synthesis of a wide array of complex organic molecules. Dypnone itself is a useful intermediate for producing various compounds, including pyrroles and pyrimidines. The broader family of chalcones, which are 1,3-diaryl-2-propen-1-ones, are recognized as crucial intermediates in both laboratory synthesis and natural biosynthetic pathways.

Chalcones are fundamental precursors in the biosynthesis of flavonoids, a large class of plant secondary metabolites. The biosynthesis is initiated by the enzyme chalcone (B49325) synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. This chalcone then serves as a branching point for the synthesis of various classes of flavonoids.

Flavonoid Biosynthesis:

The central step in flavonoid biosynthesis is the formation of the chalcone scaffold. From this central intermediate, various enzymes catalyze a series of reactions to produce different classes of flavonoids. For instance, chalcone isomerase facilitates the cyclization of the chalcone into a flavanone (B1672756), which is a key intermediate for the synthesis of other flavonoids like flavones, flavonols, and anthocyanins.

Isoflavonoid Biosynthesis:

Isoflavonoids, primarily found in legumes, are also derived from a chalcone precursor. The key enzymatic step is the conversion of a flavanone intermediate to a 2-hydroxyisoflavanone (B8725905) by isoflavone (B191592) synthase. This is followed by dehydration to yield the isoflavone skeleton.

Aurone Biosynthesis:

Aurones are a subclass of flavonoids responsible for the yellow coloration in some flowers. Their biosynthesis proceeds from chalcones through an oxidative cyclization reaction catalyzed by the enzyme aureusidin (B138838) synthase.

Table 1: Key Enzymes in the Biosynthesis of Flavonoids, Isoflavonoids, and Aurones from Chalcone Precursors

PrecursorTarget Natural ProductKey Enzyme(s)Function of Enzyme
Naringenin ChalconeFlavonoids (general)Chalcone Isomerase (CHI)Catalyzes the stereospecific cyclization of chalcones into flavanones.
Liquiritigenin (a flavanone derived from isoliquiritigenin (B1662430) chalcone)IsoflavonoidsIsoflavone Synthase (IFS)Catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton.
2',4,4',6'-tetrahydroxydihydrochalconeAuronesAureusidin SynthaseCatalyzes the oxidative cyclization of chalcones to form aurones.

Applications in Materials Science

The unique photophysical properties of this compound derivatives have led to their exploration in the field of materials science, particularly in the development of advanced optical and electronic materials.

Chalcone derivatives have shown potential for use in optoelectronic applications due to their nonlinear optical (NLO) properties. These properties are crucial for applications in areas such as optical data storage, optical computing, and telecommunications. The presence of a conjugated π-system in the chalcone backbone allows for efficient charge transfer, which is a key requirement for NLO materials. Research has focused on synthesizing novel chalcone derivatives with enhanced NLO responses by incorporating various electron-donating and electron-accepting groups into the aromatic rings.

Many chalcone derivatives exhibit strong fluorescence, making them suitable for applications in fluorescent and optical devices. They are being investigated as fluorescent probes for cellular imaging due to their ability to emit light in the visible region of the electromagnetic spectrum. The fluorescence properties of chalcones can be tuned by modifying their chemical structure, allowing for the development of sensors for specific ions or molecules. Furthermore, the large Stokes shifts observed in some chalcone derivatives are advantageous for bioimaging as they minimize self-quenching of the fluorescence signal. While some chalcones show strong emission in solution, their fluorescence can be quenched in the solid state. However, researchers are designing chalcone derivatives that exhibit high fluorescence efficiency even in the solid state.

Table 2: Photophysical Properties of Selected Chalcone Derivatives for Materials Science Applications

Chalcone DerivativeApplicationKey PropertyResearch Finding
Ferrocenyl chalconeOptoelectronic devicesAttractive optical and magnetic propertiesDemonstrates good processability and thermal stability.
3-(naphthalen-3-yl)-1-phenylprop-2-en-1-oneFluorescent probeIntramolecular charge transfer (ICT)Exhibits significant Stokes shifts in various solvents, indicating potential for sensing applications.
4-dimethylaminobenzaldehyde and acetophenone (B1666503) derivativesCellular imagingStrong fluorescence emission and large Stokes shiftShows preferential accumulation and brighter fluorescence in cancer cells compared to normal cells.
3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO)Solid-state lightingHigh fluorescence efficiency in the solid stateExhibits a high fluorescence quantum yield of 66% in the solid state due to its molecular conformation and packing.

Catalytic Applications and Ligand Design

The versatile chemical structure of this compound and its derivatives allows them to function as ligands in coordination chemistry, forming complexes with various metal ions. These metal-chalcone complexes have been investigated for their catalytic activities in a range of organic transformations. The presence of both a carbonyl group and a carbon-carbon double bond provides multiple coordination sites for metal ions.

Research has shown that metal complexes of chalcone ligands can catalyze oxidation reactions. Furthermore, the modification of the chalcone scaffold allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity and selectivity of the metal complexes.

Future Research Directions and Emerging Methodologies

The field of chalcone chemistry continues to evolve, with ongoing research focused on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new applications.

Emerging Synthetic Methodologies:

Green chemistry principles are increasingly being applied to the synthesis of chalcones. Microwave-assisted synthesis and mechanochemistry are being explored as alternatives to traditional Claisen-Schmidt condensation, often leading to higher yields, shorter reaction times, and reduced solvent usage. One-pot synthetic procedures are also being developed to streamline the synthesis of complex chalcone derivatives.

Future Research Directions:

Future research is likely to focus on several key areas:

Novel Derivatives: The synthesis of novel chalcone derivatives with tailored properties for specific applications will continue to be a major focus. This includes the incorporation of heterocyclic rings and other functional groups to enhance their biological activity or material properties.

Advanced Materials: Further exploration of chalcone derivatives in the development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and smart materials, is anticipated.

Catalysis: The design of new chalcone-based ligands for asymmetric catalysis and other challenging organic transformations is a promising area of research.

Sustainable Chemistry: The development of even more sustainable and atom-economical methods for chalcone synthesis will remain an important goal.

The continued investigation of this compound and its derivatives holds great promise for advancements in medicine, materials science, and catalysis.

Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of this compound and its derivatives. This modern approach offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and greater scalability.

Flow chemistry systems, which typically involve pumping reagents through tubes or channels, often within microreactors, allow for superior control of reaction conditions such as temperature, pressure, and residence time. This precise control is crucial for optimizing reaction yields and minimizing the formation of byproducts. For instance, in the synthesis of α,β-unsaturated ketones, flow methodologies can be combined with other enabling technologies like microwave irradiation or supported catalysts for improved efficiency. The small reaction volumes inherent in flow systems also allow for the safe use of hazardous reagents and intermediates and the exploration of reaction conditions that would be dangerous on a larger scale in batch reactors, such as high pressures or temperatures above the solvent's boiling point.

A notable application is the continuous-flow synthesis of deuterated chalcone derivatives. This technique, combined with on-demand electrolytic deuterium (B1214612) gas generation, allows for highly selective deuterium addition to the carbon-carbon double bond of enones without significant side reactions. The fine-tuning of pressure, temperature, and residence time is critical for balancing product selectivity and reaction rate, demonstrating the high level of control afforded by flow systems.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Limited control over temperature gradients and mixingPrecise control over temperature, pressure, and residence time
Safety Higher risk with exothermic or hazardous reactionsEnhanced safety due to small reaction volumes and better heat dissipation
Scalability Challenging, often requires re-optimizationSimpler scale-up by running the system for longer periods ("numbering up")
Efficiency Can be time-consuming with multiple steps and workupsIncreased efficiency through telescoped reactions and in-line purification
Reproducibility Can vary between batchesHigh reproducibility due to consistent reaction conditions

Exploring Novel Catalytic Systems

The synthesis of this compound (dypnone) and related chalcones is traditionally achieved via Claisen-Schmidt or aldol (B89426) condensation reactions, which often rely on strong acid or base catalysts in homogeneous systems. While effective, these methods can suffer from drawbacks such as difficult catalyst separation, equipment corrosion, environmental pollution, and side reactions that complicate product purification. Consequently, significant research has focused on developing novel heterogeneous catalytic systems that are more efficient, reusable, and environmentally benign.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer straightforward separation from the reaction mixture, enabling easy recovery and recycling. A variety of solid catalysts have been investigated for chalcone synthesis:

Nano-crystalline Sulfated Zirconia (SZ): This solid acid catalyst has proven effective for the solvent-free self-condensation of acetophenone to produce dypnone. The catalyst's activity is influenced by its structural and textural properties, which can be tuned by altering the calcination temperature. Studies have shown that a catalyst calcined at 650°C can achieve a high dypnone selectivity of 92% with a 68.2% conversion of acetophenone at 170°C. The zirconia-based catalyst is also reusable over several reaction cycles.

Layered Double Hydroxide (B78521) (LDH)/Graphene Nanocomposites: These materials have been used as basic catalysts for the Claisen-Schmidt condensation of acetophenone and benzaldehyde (B42025). The nanocomposites demonstrate increased activity compared to calcined LDH alone, which is attributed to a greater number and availability of Lewis-type basic sites. The selectivity towards chalcone can be influenced by the choice of solvent.

Magnetic Zeolite-like Metal-Organic Frameworks (MOFs): A novel catalyst comprising a magnetic nano-Fe₃O₄ core with a ZIF-8 shell has been developed for synthesizing chalcone compounds. This nanocatalyst offers high reaction yields (85-95%), shorter reaction times, and overcomes the corrosivity (B1173158) associated with traditional acid-base catalysts.

Other Solid Catalysts: A wide range of other solid materials have been explored, including metal oxides (MgO, MnO₂, Y₂O₃), hydroxyapatites, and modified fluorapatite. These catalysts provide alternative pathways for the condensation reaction, often under milder conditions.

The development of these novel catalytic systems is crucial for advancing the green synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry by reducing waste and improving atom economy.

Table 2: Performance of Various Catalysts in Chalcone/Dypnone Synthesis

Catalyst SystemReactantsKey FindingsReference
Nano-crystalline Sulfated ZirconiaAcetophenone (self-condensation)92% selectivity to dypnone; 68.2% conversion at 170°C. Reusable.
Magnetic Nano Fe₃O₄@ZIF-8Benzaldehyde & Acetophenone derivativesHigh yields (85-95%); shorter reaction times.
LDH/Graphene NanocompositesAcetophenone & BenzaldehydeIncreased activity over calcined LDH; solvent-dependent selectivity.
Palladium(II) acetate/Boron trifluoride etherateStyrene (dimerization)Selective dimerization to 1,3-diphenyl-1-butene.

Advanced Computational Modeling for Mechanism Prediction and Property Tuning

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into the structural, electronic, and reactive nature of molecules like this compound. By employing advanced modeling techniques, researchers can predict molecular properties, elucidate reaction mechanisms, and rationally design novel derivatives with tailored characteristics, thereby accelerating the research and development process.

Density Functional Theory (DFT) is a powerful quantum chemical method widely used to study chalcone derivatives. DFT calculations can accurately determine key electronic and thermal properties:

Molecular Geometry and Stability: DFT is used to optimize the three-dimensional structures of molecules and identify their lowest-energy conformations.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a larger gap generally indicates higher stability and lower reactivity.

Reactivity Profiles: DFT helps in understanding the reactivity of different chalcone derivatives, which can correlate with their biological activity. For example, studies have shown that derivatives with specific substituents, such as a p-tolyl group, may exhibit higher thermal stability, while others, like a p-bromophenyl derivative, might show greater chemical reactivity.

These computational predictions can guide synthetic efforts by prioritizing compounds that are most likely to possess desired activities. For instance, pre-synthesis prediction of drug-likeness and biological activities can significantly reduce the attrition rate of drug candidates.

Beyond mechanism prediction, computational models are increasingly used for property tuning. Deep learning models, for example, can be trained on large datasets of chemical compounds to predict various physicochemical properties (like LogD) and biological activities from their structural definitions alone. These in silico screening methods allow for the rapid evaluation of vast virtual libraries of chalcone derivatives, identifying promising candidates for synthesis and experimental testing. This data-driven approach, combining quantum chemical calculations with machine learning, represents the future of rational molecular design.

Table 3: Predicted Properties of Chalcone Derivatives using DFT (B3LYP/6-311G)

Derivative SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Characteristic
p-tolyl--3.7374High stability
p-bromophenyl---High chemical reactivity
Unspecified----

Note: Specific HOMO/LUMO values were not provided in the source material for all derivatives.

Q & A

Q. What are the standard methods for synthesizing 1,3-Diphenyl-2-buten-1-one, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation is a common method, involving ketone-aldehyde coupling. For example, acetophenone derivatives react with benzaldehyde in ethanol with catalytic acid (e.g., thionyl chloride) under reflux. Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or temperature gradients . Characterization via GC-MS or HPLC is recommended to monitor reaction progress .

Q. How can researchers verify the structural identity of this compound?

Key techniques include:

  • NMR : 1H^1H NMR peaks for the α,β-unsaturated ketone moiety (δ 6.5–7.5 ppm for olefinic protons; δ 7.8–8.2 ppm for carbonyl) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) .
  • Melting Point : Compare observed values (e.g., 162°C) with literature data .

Q. What analytical techniques are suitable for purity assessment?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 222 for molecular ion) .

Q. What safety protocols are critical when handling this compound?

  • Avoid skin/eye contact (S24/25); use nitrile gloves and fume hoods.
  • Store in airtight containers at 4°C to prevent degradation .
  • Refer to NFPA fire hazard data (Class IIIB; flash point 162°C) for lab safety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical reactions?

Density Functional Theory (DFT) calculations using software like Gaussian can model excited-state behavior. Input the InChI key (InChI=1/C16H14O...) to simulate HOMO-LUMO gaps and predict [2+2] cycloaddition or Norrish-type cleavage pathways . Validate predictions with experimental UV-Vis and transient absorption spectroscopy .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point variations)?

Discrepancies may arise from impurities or measurement conditions. For example:

  • Boiling Point : Literature values range from 371.5°C (760 mmHg) to 246°C (50 mmHg). Use vacuum distillation with manometer calibration for precise determination .
  • Solubility : Perform phase-solubility studies in toluene, DCM, or THF under controlled humidity.

Q. How can researchers design experiments to probe biological activity?

While direct data on this compound is limited, structurally related chalcones show antimicrobial activity. Design assays using:

  • MIC Tests : Against S. aureus or E. coli with concentrations 1–100 µg/mL.
  • Anticancer Screening : MTT assays on HeLa or MCF-7 cells; monitor IC50_{50} values .

Q. What mechanistic insights explain its role in polymer photoinitiation?

The α,β-unsaturated ketone structure enables radical generation under UV light. Use ESR spectroscopy to detect benzoyl or phenyl radicals during photolysis. Compare with benzophenone derivatives to assess efficiency .

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1,3-Diphenyl-2-buten-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.